Methyl 2-acetyl-5-bromo-4-chlorobenzoate
Description
Methyl 2-acetyl-5-bromo-4-chlorobenzoate is a halogenated aromatic ester featuring an acetyl group at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position on the benzoate ring.
Properties
Molecular Formula |
C10H8BrClO3 |
|---|---|
Molecular Weight |
291.52 g/mol |
IUPAC Name |
methyl 2-acetyl-5-bromo-4-chlorobenzoate |
InChI |
InChI=1S/C10H8BrClO3/c1-5(13)6-4-9(12)8(11)3-7(6)10(14)15-2/h3-4H,1-2H3 |
InChI Key |
FSKHQBGUUVAOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-5-bromo-4-chlorobenzoate typically involves the following steps:
Bromination: Introduction of the bromine atom into the aromatic ring.
Chlorination: Introduction of the chlorine atom.
Acetylation: Introduction of the acetyl group.
Esterification: Formation of the methyl ester.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3). Acetylation typically involves acetic anhydride (CH3CO)2O and a catalyst like aluminum chloride (AlCl3). Finally, esterification can be carried out using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-acetyl-5-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-5-bromo-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, chlorine, and acetyl groups can influence its reactivity and interactions with molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
(a) Methyl 5-Amino-2-bromo-4-chlorobenzoate
- Structure: Differs by replacing the acetyl group with an amino (-NH₂) group at position 3.
- Properties: The amino group increases nucleophilicity, enabling participation in diazotization or amide bond formation, whereas the acetyl group in the target compound may favor electrophilic aromatic substitution.
- Applications : Used as a pharmaceutical intermediate for bioactive molecules .
(b) Bromopropylate and Chloropropylate
- Structure : 1-methylethyl esters with halogenated benzene rings (e.g., 4-bromo or 4-chloro substituents) .
- Properties : These compounds lack the acetyl group but share halogen substituents, contributing to pesticidal activity via lipid membrane disruption.
- Applications : Commercial acaricides and insecticides .
(c) Methyl Salicylate
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Esters
Notes:
- Halogenation (Br/Cl) increases molecular weight and decreases aqueous solubility.
- Acetyl vs. amino groups alter electronic properties: acetyl enhances electrophilicity, while amino enables nucleophilic reactions.
Industrial and Research Relevance
- Pharmaceuticals: The target compound’s halogen-acetyl combination is valuable for kinase inhibitor synthesis, similar to amino-halogen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

